Increased Lipophilicity vs. Unsubstituted Phenyl Analog Enhances Membrane Permeability Potential
The target compound (CAS 866846-54-0) displays a computed AlogP of 1.29, markedly higher than the unsubstituted phenyl analog N-phenyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, for which the core carboxylic acid analog (5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) shows a measured logP of 0.72 . The addition of the 3-fluorophenyl carboxamide increases logP by approximately 0.6 log units, enhancing predicted passive membrane permeability. The target compound's PSA of 90.65 Ų remains within the favorable range (<140 Ų) for oral bioavailability, while the QED score of 0.69 indicates good composite drug-likeness .
| Evidence Dimension | Computed lipophilicity (AlogP) |
|---|---|
| Target Compound Data | AlogP = 1.29; PSA = 90.65 Ų; QED = 0.69 |
| Comparator Or Baseline | Unsubstituted phenyl analog (5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid): logP = 0.72; PSA = 68 Ų (core acid) |
| Quantified Difference | ΔlogP ≈ +0.57; ΔPSA ≈ +22.65 Ų (carboxamide vs. acid; direct phenyl carboxamide comparison unavailable) |
| Conditions | Computed values (AlogP from Aladdin; logP from ChemDiv database for core acid); solvent system not specified for experimental logP |
Why This Matters
The higher logP while maintaining favorable PSA suggests improved membrane permeability without compromising solubility attributes, a key selection criterion for cell-based screening programs where intracellular target engagement is required.
